
1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by chlorination and subsequent reaction with a propan-2-one derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .
Chemical Reactions Analysis
1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents.
Scientific Research Applications
1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(3-nitro-4-(trifluoromethyl)phenyl)propan-2-one include:
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one: Differing by the presence of a trifluoromethylthio group instead of a trifluoromethyl group.
1-Chloro-1-(3-nitro-4-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group instead of a trifluoromethyl group. These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7ClF3NO3 |
---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)6-2-3-7(10(12,13)14)8(4-6)15(17)18/h2-4,9H,1H3 |
InChI Key |
NQSCMMGMEKBLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.